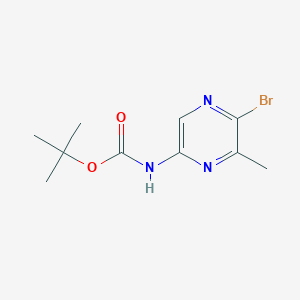
tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate is an organic compound belonging to the class of carbamates It contains a tert-butyl group, a pyrazin-2-yl group with a bromine atom at position 5 and a methyl group at position 6, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:
Starting Material: The synthesis begins with 5-bromo-6-methylpyrazine.
Protection: The amine group of the pyrazine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the reagents and solvents.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate bond is susceptible to hydrolysis, forming tert-butyl alcohol, carbon dioxide, and 5-bromo-6-methylpyrazin-2-amine.
Substitution: The bromine atom can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Hydrolysis Products: tert-Butyl alcohol, carbon dioxide, and 5-bromo-6-methylpyrazin-2-amine.
Substitution Products: Various substituted pyrazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and the pyrazine ring may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (5-methylpyrazin-2-yl)carbamate: Lacks the bromine atom, which may affect its reactivity and applications.
tert-Butyl (5-aminopyrazin-2-yl)carbamate: Contains an amino group instead of a bromine atom, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C10H14BrN3O2 |
|---|---|
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-6-methylpyrazin-2-yl)carbamate |
InChI |
InChI=1S/C10H14BrN3O2/c1-6-8(11)12-5-7(13-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,13,14,15) |
InChI-Schlüssel |
LLWUUFGNWBQHDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1Br)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


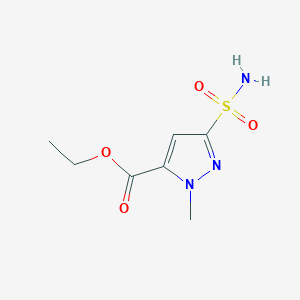
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)
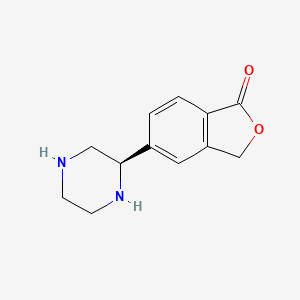
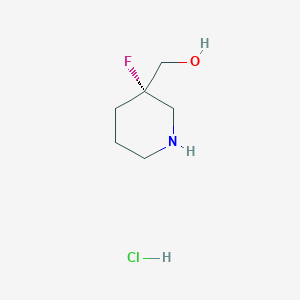



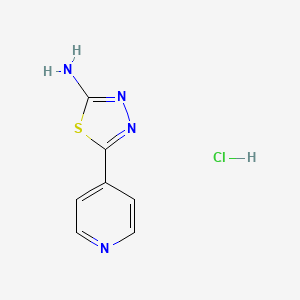
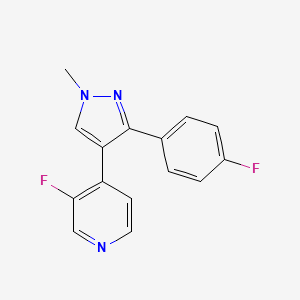
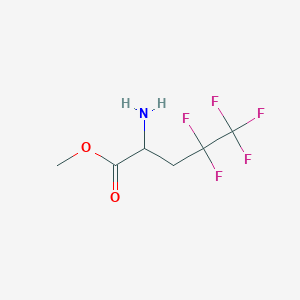
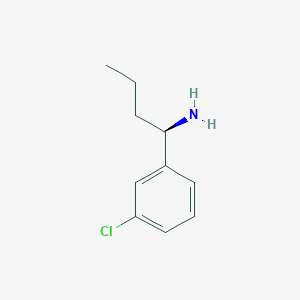
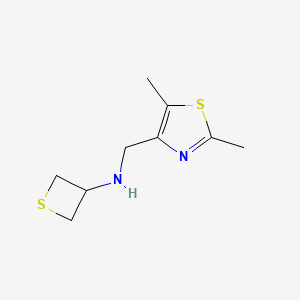
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)
